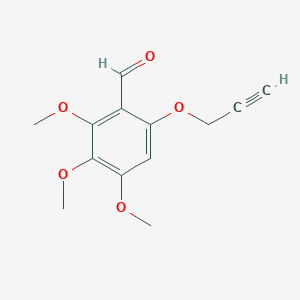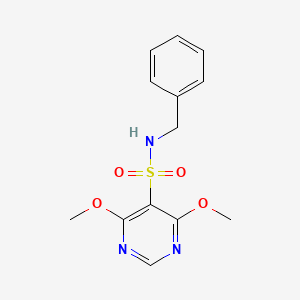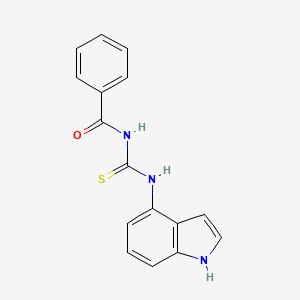![molecular formula C7H5N7O B3159229 6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 861209-52-1](/img/structure/B3159229.png)
6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Overview
Description
6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that contains both triazole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antifungal, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-1,2,4-triazole with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as dimethyl sulfoxide or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antifungal, and antimicrobial properties. .
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation, leading to apoptosis of cancer cells. The antifungal and antimicrobial activities are likely due to the disruption of cell membrane integrity and inhibition of essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole derivative with antifungal properties.
1,2,4-Triazolo[4,3-b]pyridazine: Another heterocyclic compound with potential biological activities.
1,2,4-Triazolo[4,3-a]pyridine: Known for its antimicrobial properties
Uniqueness
6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its dual triazole and pyrimidine rings, which confer a distinct set of chemical and biological properties. This structural feature allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N7O/c15-6-5(13-4-8-2-11-13)1-9-7-10-3-12-14(6)7/h1-4H,(H,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQSOCQVYLBLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B3159159.png)
![7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B3159161.png)
![5-(8-Quinolinylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B3159165.png)
![6'-Methoxy-2',3',4',9'-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1'-pyrido[3,4-b]indole]](/img/structure/B3159179.png)
![N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-N'-phenylurea](/img/structure/B3159183.png)

![2-[(2-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B3159194.png)
![propyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B3159198.png)


![2-[4-(tert-butyl)benzyl]-6-phenyl-5-piperidino-3(2H)-pyridazinone](/img/structure/B3159215.png)
![3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B3159228.png)
![ethyl 4-(trifluoromethyl)-2-[(2Z)-2-(5,5,5-trifluoro-4-oxopentan-2-ylidene)hydrazinyl]-1,3-thiazole-5-carboxylate](/img/structure/B3159231.png)
![3-[(2-Methylphenyl)sulfonyl]-2-quinolinylamine](/img/structure/B3159253.png)
